molecular formula C5H7N3O3S B2818004 2-Methoxypyrimidine-5-sulfonamide CAS No. 1855869-77-0

2-Methoxypyrimidine-5-sulfonamide

Cat. No.: B2818004
CAS No.: 1855869-77-0
M. Wt: 189.19
InChI Key: ZEBNWQFFRYGFGD-UHFFFAOYSA-N
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Description

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can serve as leads for the development of new therapeutic agents. The compound 2-Methoxypyrimidine-5-sulfonamide, while not extensively studied itself, is composed of two critical pharmacophores: a pyrimidine (B1678525) ring and a sulfonamide group. The strategic combination of these two moieties into a single, relatively simple molecule makes it a person of interest for chemical and pharmacological investigation.

Table 1: Key Molecular Descriptors of this compound

Property Value
CAS Number 1855869-77-0 cymitquimica.comchemicalbook.comaablocks.com
Molecular Formula C₅H₇N₃O₃S cymitquimica.com
Molecular Weight 189.2 g/mol cymitquimica.com

The sulfonamide group (-SO₂NH₂) and the pyrimidine ring are foundational structures in drug discovery, each contributing to a wide array of biologically active compounds. ajchem-b.comtandfonline.com

The sulfonamide scaffold is a versatile functional group that has been a cornerstone of medicinal chemistry for decades. ajchem-b.comajchem-b.com Beyond their initial and most famous application as antimicrobial agents, sulfonamides are integral to drugs with diverse therapeutic uses, including diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs. wikipedia.org More recently, they have been explored for their potential as anticancer and antiviral agents. ajchem-b.com Their ability to act as bioisosteres for other functional groups and to form key hydrogen bond interactions with biological targets accounts for their widespread utility. rsc.org The hybridization of sulfonamides with other pharmacophores is a common strategy to develop novel candidates for cancer therapy. nih.gov

The pyrimidine scaffold , a heterocyclic aromatic ring with two nitrogen atoms, is another "privileged" structure in medicinal chemistry. tandfonline.commdpi.com It is a fundamental component of nucleobases in DNA and RNA, making it a key player in biological systems. This inherent biocompatibility has led to the development of numerous pyrimidine-containing drugs with a vast range of activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects. tandfonline.commdpi.com The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of drug candidates to achieve desired potency and selectivity. tandfonline.com

The combination of these two scaffolds into pyrimidine-sulfonamide hybrids has emerged as a promising strategy in drug design. tandfonline.com These hybrids can act on multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy, especially in complex diseases like cancer. nih.govtandfonline.com

The history of sulfonamides marks a pivotal moment in the development of modern medicine. Their journey began in the 1930s in the laboratories of Bayer AG, where experiments on coal-tar dyes led to a groundbreaking discovery. wikipedia.org In 1932, a red azo dye, later named Prontosil, was found to have a remarkable ability to stop bacterial infections in mice. wikipedia.orghuvepharma.com

A significant breakthrough occurred when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. brill.com In the body, it is metabolized into its active, colorless component, sulfanilamide (B372717). openaccesspub.org This discovery was crucial because sulfanilamide was a known chemical whose patent had expired, making it widely and inexpensively available. wikipedia.org This led to a "sulfa craze," with widespread production and use of these new antibacterial agents. wikipedia.orghuvepharma.com

The sulfa drugs were the first broadly effective systemic antibacterials and are credited with saving countless lives before the advent of penicillin, playing a critical role during World War II. wikipedia.orghuvepharma.com Their introduction dramatically reduced mortality rates from diseases like pneumonia and scarlet fever. wikipedia.org The initial success spurred the development of thousands of sulfonamide derivatives with improved efficacy and safety profiles. openaccesspub.org

The research also expanded beyond antibacterials. In the 1940s, certain sulfonamides were observed to have hypoglycemic effects, a side effect that led to the development of the sulfonylurea class of antidiabetic drugs, such as carbutamide (B1668437) and tolbutamide. openaccesspub.org This demonstrated that the sulfonamide scaffold could be adapted to target different biological pathways, paving the way for its use in the diverse therapeutic areas seen today. wikipedia.org

Publicly available scientific literature lacks specific research focused on the synthesis or biological activity of this compound. Its existence is confirmed through its listing in chemical supplier catalogs, which makes it available for research purposes. chemicalbook.comaablocks.com To understand its potential, it is necessary to examine the research trajectories of its close structural relatives and the broader class of pyrimidine-sulfonamides.

A key structural isomer is 2-sulfanilamido-5-methoxypyrimidine (Sulfameter or Sulfamethoxydiazine), a long-acting sulfonamide antibiotic used to treat conditions like urinary tract infections and leprosy. chemicalbook.comnih.gov Extensive clinical studies on this compound were conducted as early as the 1960s. nih.gov Unlike this compound, where the sulfonamide is attached directly to position 5 of the pyrimidine, in Sulfameter (B1682505), the sulfonamide is part of a larger p-aminobenzenesulfonamide group attached at position 2. nih.gov

Research into the broader class of pyrimidine-5-sulfonamides shows they are valuable intermediates in organic synthesis. For example, studies have utilized N-substituted pyrimidine-5-sulfonamides as key starting materials to construct more complex, fused heterocyclic systems, such as imidazopyrimidines and pyrimidoquinazolines, which were then evaluated for antitumor activity. jocpr.comjocpr.com This highlights the role of the pyrimidine-5-sulfonamide (B1627676) core as a versatile building block for creating libraries of potential therapeutic agents. jocpr.com

Furthermore, the general strategy of creating pyrimidine-sulfonamide hybrids is an active area of research. tandfonline.com Scientists design and synthesize these hybrids to act as dual inhibitors or to target specific enzymes implicated in diseases. Recent studies have focused on developing these hybrids as selective inhibitors for cancer-related targets like BRAF V600E and as anti-inflammatory agents. rsc.orgnih.gov This research demonstrates the continued interest in combining these two pharmacophores to generate novel, potent, and selective drug candidates.

A comprehensive academic investigation of this compound is warranted for several compelling reasons. The compound represents an unexplored area in medicinal chemistry, standing at the intersection of two of the most successful scaffolds in drug discovery: pyrimidine and sulfonamide. ajchem-b.comtandfonline.commdpi.com

The primary rationale stems from its status as a novel chemical entity. While its isomer, Sulfameter, has known antibacterial properties, the specific substitution pattern of this compound—with a primary sulfonamide at the 5-position and a methoxy (B1213986) group at the 2-position—could lead to a completely different pharmacological profile. This unique arrangement may result in novel interactions with biological targets, potentially uncovering new therapeutic applications.

The compound also holds significant potential as a synthetic building block. Research has already shown that the pyrimidine-5-sulfonamide core is a useful starting point for creating more elaborate molecules with antitumor properties. jocpr.comjocpr.com The specific methoxy substitution in this compound could offer different reactivity and solubility profiles compared to other starting materials, facilitating the synthesis of new chemical libraries for high-throughput screening.

Finally, the study of this molecule could provide valuable structure-activity relationship (SAR) data. By synthesizing and testing this compound and its derivatives, researchers can contribute to a deeper understanding of how substituent placement on the pyrimidine-sulfonamide scaffold influences biological activity, aiding in the rational design of future therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBNWQFFRYGFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methoxypyrimidine 5 Sulfonamide

Established Synthetic Pathways for 2-Methoxypyrimidine-5-sulfonamide and Analogues

The synthesis of pyrimidine (B1678525) sulfonamides, including this compound, has traditionally relied on several key chemical strategies. These methods often involve the use of reactive intermediates and well-established chemical reactions.

Approaches Involving 2-Methoxypyrimidine-5-sulfonyl Chloride

A primary and classical method for synthesizing primary sulfonamides is through the reaction of a sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. nih.gov In the context of this compound, the key intermediate would be 2-methoxypyrimidine-5-sulfonyl chloride. The synthesis of this sulfonyl chloride can be achieved through the chlorosulfonation of 2-methoxypyrimidine. However, this method can have drawbacks, as sulfonyl chlorides are sensitive to moisture and the chlorosulfonation process often involves harsh acidic and oxidizing conditions. nih.gov

Reaction of Sulfonyl Chloride with Ammonia

Once 2-methoxypyrimidine-5-sulfonyl chloride is obtained, it is reacted with ammonia to form the desired sulfonamide. wisc.edu This nucleophilic substitution reaction is a fundamental step in the synthesis of many sulfonamide-containing compounds. tandfonline.com While effective, handling gaseous ammonia can be challenging, and the use of ammonia surrogates may lead to lower atom and step economy. nih.gov

The general reaction is as follows:

2-Methoxypyrimidine-SO₂Cl + 2 NH₃ → 2-Methoxypyrimidine-SO₂NH₂ + NH₄Cl

This reaction is typically carried out in a suitable solvent, and the conditions are optimized to maximize the yield of the sulfonamide.

Derivatization from Precursors (e.g., 2-amino-5-methoxy pyrimidine for related sulfonamides)

An alternative strategy involves the derivatization of pre-existing pyrimidine structures. For instance, related sulfonamides can be synthesized from precursors like 2-aminopyrimidine (B69317). tandfonline.com In a study, 2-aminopyrimidine was reacted with various sulfonyl derivatives in ethanol (B145695) to produce sulfonamide derivatives through a nucleophilic addition reaction. tandfonline.com While this specific example does not yield this compound directly, it demonstrates a versatile approach where the pyrimidine core is already in place, and the sulfonamide moiety is introduced subsequently. The synthesis of various pyrimidine derivatives often starts from commercially available and substituted pyrimidines, which are then modified. nih.gov

Oxidation-Based Synthesis Routes (e.g., from thiopyrimidine derivatives)

Oxidation-based methods provide another avenue for the synthesis of sulfonamides. Thiol derivatives can be converted to their corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.org This intermediate can then be reacted with an amine to yield the sulfonamide. For example, the oxidation of a thiopyrimidine could potentially yield a pyrimidine sulfonyl chloride, which can then be converted to the sulfonamide. The oxidation of thiols to sulfonyl chlorides can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org Another approach involves the oxidation of sulfinamides, which are formed from the reaction of methyl sulfinates with lithium amides. This two-step process avoids the use of hazardous sulfonyl chlorides. organic-chemistry.org

Novel Synthetic Methodologies

The quest for more efficient, scalable, and environmentally friendly synthetic methods has led to the exploration of novel strategies for preparing pyrimidine sulfonamides.

Exploration of High-Yield Synthetic Strategies

Recent research has focused on developing high-yield synthetic strategies that overcome the limitations of classical methods. These can include the use of novel catalysts, alternative starting materials, and more efficient reaction conditions. For example, microwave-assisted synthesis has been shown to be a high-yielding method for preparing sulfonamides directly from sulfonic acids or their sodium salts. organic-chemistry.org This approach often exhibits good functional group tolerance.

Another innovative strategy involves the use of sulfinylamines. For instance, the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine has been developed for the synthesis of primary sulfonamides, offering an alternative to the traditional sulfonyl chloride route. nih.gov

The table below summarizes some of the synthetic approaches discussed:

Synthetic Approach Key Reactants/Intermediates Key Features Reference(s)
Reaction of Sulfonyl Chloride with Ammonia2-Methoxypyrimidine-5-sulfonyl chloride, AmmoniaClassical and widely used method. nih.govwisc.edu
Derivatization from Precursors2-Aminopyrimidine, Sulfonyl derivativesVersatile approach starting with a pre-formed pyrimidine core. tandfonline.comnih.gov
Oxidation of ThiopyrimidinesThiopyrimidine, Oxidizing agents (e.g., NCS)Avoids direct chlorosulfonation of the pyrimidine ring. organic-chemistry.org
Oxidation of SulfinamidesMethyl sulfinates, Lithium amides, MCPBAAvoids the use of hazardous sulfonyl chlorides. organic-chemistry.org
Microwave-Assisted SynthesisSulfonic acids or their salts, AminesHigh-yielding and often has good functional group tolerance. organic-chemistry.org
One-Pot SynthesisIndenopyrimidine-2-amines, Sulfonyl chloridesEfficient, multi-component strategy. researchgate.net

Development of Versatile Labeling Techniques (e.g., Carbon-14 incorporation)

The incorporation of isotopic labels, such as Carbon-14 (¹⁴C), into the molecular structure of this compound and related compounds is a critical technique for absorption, distribution, metabolism, and excretion (ADME) studies. almacgroup.com These studies provide essential information on the metabolic fate of a drug candidate. almacgroup.com

The selection of the ¹⁴C isotope is advantageous due to its long half-life of 5730 ± 40 years, which eliminates the need for decay correction during drug development programs. almacgroup.com Furthermore, ¹⁴C-labeled compounds generally show greater radiochemical stability compared to their tritium-labeled counterparts. almacgroup.com The synthesis of ¹⁴C-labeled sulfonamides can be achieved through various routes, often starting from commercially available labeled precursors like barium [¹⁴C]-carbonate or [¹⁴C]-aniline. almacgroup.comnih.gov

For instance, the synthesis of ¹⁴C-labeled sulfonamide antibiotics on the phenyl ring has been demonstrated using uniformly [phenyl-ring-¹⁴C]-labeled aniline (B41778) as the starting material. nih.gov The process can involve a four-step or five-step reaction sequence, including the condensation of a labeled N-acetylsulfanilyl chloride with an appropriate aminoheterocycle or the condensation of a labeled N-acetylsulfonamide with a chloroheterocycle. nih.gov These methods have been used to prepare labeled compounds like sulfamethoxazole (B1682508) (SMX), sulfamonomethoxine (B1681783) (SMM), and sulfadiazine (B1682646) (SDZ) with good yields and high purity. nih.gov

A general challenge in synthesizing ¹⁴C-labeled compounds is achieving a high specific activity, which is the ratio of the radioactivity to the mass of the substance. wuxiapptec.com The theoretical maximum specific activity for a fully ¹⁴C-labeled compound is 62.4 mCi/mmol. wuxiapptec.com However, due to the natural abundance of carbon-12, the specific activity of the starting materials and the final products is typically lower, often in the range of 40-50 mCi/mmol. wuxiapptec.com

The synthesis of radiolabeled pyrimidine derivatives often requires careful planning of the synthetic route to introduce the label at a specific and stable position within the molecule. For example, in the synthesis of ¹⁴C-labeled sulfadiazine, the label has been introduced on the heterocyclic ring by reacting N-acetylsulfanilyl chloride with [¹⁴C]-2-aminopyrimidine. semanticscholar.org

Table 1: Examples of ¹⁴C-Labeled Sulfonamide Synthesis

Labeled CompoundStarting MaterialNumber of StepsYield (%)Purity (%)
[phenyl-ring-¹⁴C]-SMX[phenyl-ring-¹⁴C]-aniline4 or 55.0–22.5>98.0
[phenyl-ring-¹⁴C]-SMM[phenyl-ring-¹⁴C]-aniline4 or 55.0–22.5>98.0
[phenyl-ring-¹⁴C]-SDZ[phenyl-ring-¹⁴C]-aniline4 or 55.0–22.5>98.0

Data sourced from a study on the synthesis of typical sulfonamide antibiotics with [¹⁴C]-labeling. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry, also known as sustainable chemistry, provides a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of its 12 principles is increasingly important in the synthesis of pharmaceuticals, including pyrimidine derivatives. instituteofsustainabilitystudies.comresearchgate.net

Key green chemistry principles relevant to the synthesis of this compound and related compounds include:

Waste Prevention: It is more advantageous to prevent the formation of waste than to treat or clean it up after it has been generated. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. researchgate.net For example, water has been used as a green solvent for the synthesis of some sulfonamide derivatives. sci-hub.se

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can increase reaction efficiency and reduce waste. instituteofsustainabilitystudies.com

In the context of pyrimidine synthesis, traditional methods often involve the use of hazardous solvents and toxic reagents, leading to significant waste generation and negative environmental impact. researchgate.net Green chemistry approaches aim to address these issues. For instance, solvent-free reaction conditions, mechanochemical grinding, and the use of recyclable catalysts have been explored for the synthesis of pyrimidine derivatives. researchgate.netmdpi.com

One approach to a greener synthesis of sulfonamides involves conducting the reaction under solvent-free conditions, which can lead to shorter reaction times and high purity products. sci-hub.se For example, the synthesis of quinoxaline (B1680401) sulfonamides has been achieved by reacting 2-Methoxy-5-quinoxalin-2-yl benzenesulfonyl chloride with various aromatic amines in the presence of sodium bicarbonate as a base under neat (solvent-free) conditions. sci-hub.se This method allows for easy separation of the catalyst and filtration of the solid product. sci-hub.se

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Acetanilide

FeatureConventional MethodGreener Approach
Solvent Dichloromethane (non-green)Acetic acid
Reagent Acetic anhydride, Pyridine (B92270) (toxic)Zinc dust
By-product Acetic acidMinimized
Atom Economy LowerHigher (72-82%)

This table illustrates the application of green chemistry principles in a related organic synthesis. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of intermediates and the final this compound product are critical steps to ensure the desired purity and quality. A variety of chromatographic and non-chromatographic techniques are employed.

Chromatographic Techniques:

Column Chromatography: This is a widely used technique for the purification of organic compounds. For instance, silica (B1680970) gel column chromatography is often used to purify pyrimidine sulfonamide derivatives. google.com The choice of eluent system, such as a mixture of ethyl acetate (B1210297) and isohexane, is crucial for achieving good separation. google.com

Preparative Thin-Layer Chromatography (TLC): This technique is particularly useful for the purification of small quantities of compounds, especially in the context of radiolabeled synthesis. nih.gov For example, in the synthesis of ¹⁴C-labeled sulfonamides, preparative TLC with an appropriate eluent system has been used to purify the final products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separations. It is often used to determine the purity of the synthesized compounds and can also be employed for purification. researchgate.net

Non-Chromatographic Techniques:

Filtration: This is a simple and effective method for separating solid products from a reaction mixture, especially when the product precipitates out of the solution. google.com For example, after adjusting the pH of a reaction mixture, the precipitated product can be collected by filtration and washed. nih.gov

Extraction: Liquid-liquid extraction is commonly used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. nih.gov

Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Mechanochemistry: In some green synthesis approaches, mechanochemical methods like grinding can lead to the formation of products that require minimal purification, sometimes avoiding the need for column chromatography altogether. mdpi.com

The choice of purification technique depends on various factors, including the physical and chemical properties of the compound, the scale of the synthesis, and the required level of purity. For instance, in the synthesis of a pyrimidine sulfonamide derivative, after the reaction is complete, the crude product might be dissolved in water, cooled, and the pH adjusted to induce precipitation. The resulting solid can then be collected by filtration and washed with cold water. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Methoxypyrimidine 5 Sulfonamide

Elemental Compositional Analysis

The molecular formula for 2-Methoxypyrimidine-5-sulfonamide is C₅H₇N₃O₃S. This composition dictates its molecular weight and the relative abundance of each element. The calculated molecular weight is approximately 189.19 g/mol .

The elemental makeup of the compound is fundamental to its structural and chemical properties. The theoretical percentage composition, derived from its molecular formula, is presented in the table below.

Table 1: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.011560.05531.75%
HydrogenH1.00877.0563.73%
NitrogenN14.007342.02122.21%
OxygenO15.999347.99725.37%
SulfurS32.06132.06016.94%
Total Molecular Weight189.19 g/mol

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight and structural details of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the elemental composition of a molecule. For this compound, the theoretical exact mass is calculated from the sum of the exact masses of its constituent isotopes. HRMS analysis, typically using a Time-of-Flight (TOF) analyzer, can measure this mass with high precision, often to within 5 parts per million (ppm) accuracy. researchgate.net

In positive ion electrospray ionization (ESI+), the compound would be detected as its protonated form, [M+H]⁺. The comparison between the calculated and experimentally found mass confirms the molecular formula.

Table 2: HRMS Data for Protonated this compound

Molecular FormulaAdductCalculated m/zObserved m/z
C₅H₇N₃O₃S[M+H]⁺190.0281Typically within ± 0.005 Da of calculated value

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For sulfonamides, analysis is often performed in positive electrospray ionization mode (ESI+), where the protonated molecule [M+H]⁺ serves as the precursor ion. nih.gov

A characteristic fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide (SO₂), a loss of 64 Da. nih.gov This, along with other fragmentation patterns, helps to piece together the molecule's structural connectivity. The specific daughter ions generated from the [M+H]⁺ precursor of this compound provide definitive structural information.

Table 3: Predicted MS/MS Fragmentation Data

Precursor Ion (m/z)Proposed Fragment IonFragment m/zNeutral Loss
190.0281[M+H-SO₂]⁺126.0403SO₂
190.0281[M+H-NH₃]⁺173.0015NH₃

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) for Complex Mixture Analysis

When analyzing complex samples, such as environmental or biological matrices, Liquid Chromatography (LC) is coupled with HRMS/MS. LC separates the target compound from other components in the mixture before it enters the mass spectrometer. This technique was used to identify oxidation products of sulfameter (B1682505), a related sulfonamide, in water treatment studies. nih.govhmdb.ca

A typical LC method would utilize a C18 column with a gradient elution program. For instance, a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid to aid ionization, is common for the analysis of sulfonamides. emerald.com The high resolution and sensitivity of the MS/MS detector then allow for the confident identification and quantification of this compound, even at trace levels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to delineate the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Connectivity

¹H-NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) group, the pyrimidine (B1678525) ring protons, and the sulfonamide protons.

Based on the structure, the following signals can be predicted:

A singlet for the three protons of the methoxy (-OCH₃) group.

Two distinct singlets for the two non-equivalent protons on the pyrimidine ring (at positions 4 and 6).

A broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group. The protons of an amide group can sometimes show non-equivalence due to hindered rotation. acs.org

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). np-mrd.org

Table 4: Predicted ¹H-NMR Spectral Data for this compound

Proton TypeNumber of ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine-H (C4-H, C6-H)2~8.5 - 9.0Two singlets
Sulfonamide (-NH₂)2~7.0 - 7.5 (broad)Singlet (broad)
Methoxy (-OCH₃)3~4.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of this compound. By analyzing the chemical shifts of each carbon atom, its electronic environment and position within the molecule can be determined.

The ¹³C-NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The pyrimidine ring carbons exhibit characteristic shifts influenced by the nitrogen heteroatoms and the electron-donating methoxy group versus the electron-withdrawing sulfonamide group. The carbon atom bonded to the methoxy group (C2) is expected to be significantly shielded and appear at a distinct chemical shift. Conversely, the carbon attached to the sulfonamide group (C5) will be deshielded. The remaining pyrimidine carbons (C4 and C6) will resonate at chemical shifts indicative of their positions relative to the two substituents and the ring nitrogens. The methoxy group's methyl carbon will produce a signal in the typical aliphatic region. The structural analysis of related compounds by ¹³C-NMR supports the assignment of characteristic signals for the key functional groups. rsc.orgscirp.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar structures. Actual experimental values may vary.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (C-OCH₃) 160 - 170
C4/C6 155 - 165
C5 (C-SO₂NH₂) 115 - 125

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Structural Assignment

To achieve an unambiguous assignment of all atoms and confirm connectivity, advanced Nuclear Magnetic Resonance (NMR) techniques are employed.

Two-Dimensional (2D) NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

HSQC correlates the signals of protons directly attached to carbon atoms, allowing for definitive assignment of the protonated carbons in the pyrimidine ring.

HMBC reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of the methoxy and sulfonamide groups by showing correlations between the methoxy protons and C2, and between the pyrimidine protons and the sulfonamide-bearing C5. The use of 2D NMR is standard for confirming the structure of complex heterocyclic compounds. researchgate.net

Nitrogen-15 (¹⁵N) NMR: Given the presence of three nitrogen atoms (two in the pyrimidine ring and one in the sulfonamide group), ¹⁵N NMR can provide valuable information about their electronic environments. The chemical shifts of the ring nitrogens will differ from the sulfonamide nitrogen. Techniques like ¹H-¹⁵N HMBC can further confirm assignments by showing correlations between protons (e.g., the -NH₂ protons) and the nitrogen atom of the sulfonamide group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the key functional groups within the molecule based on their characteristic absorption frequencies. mdpi.com For this compound, the FT-IR spectrum is expected to display several key bands. rsc.org

The sulfonamide group (–SO₂NH₂) gives rise to distinct, strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide's primary amine are expected as one or two bands in the 3300-3400 cm⁻¹ region.

The methoxy group (–OCH₃) and the pyrimidine ring also produce characteristic signals. The C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹. The C-O stretching of the methoxy group attached to the aromatic ring (CAr–O–CAlif) typically shows two bands: an asymmetric stretch between 1286–1254 cm⁻¹ and a symmetric stretch from 1056–1022 cm⁻¹. rsc.org The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1400–1600 cm⁻¹ region. The analysis of FT-IR spectra is a common characterization method for sulfonamide-containing compounds. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂) N-H Stretch 3300 - 3400
S=O Asymmetric Stretch 1310 - 1320
S=O Symmetric Stretch 1143 - 1155
Methoxy (-OCH₃) C-H Stretch 2850 - 2960
C-O Asymmetric Stretch 1254 - 1286
C-O Symmetric Stretch 1022 - 1056

Raman Spectroscopy Applications

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. core.ac.uknih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric S=O stretch of the sulfonamide group and the breathing modes of the pyrimidine ring are expected to produce strong Raman signals. However, the inherent Raman signal for some sulfonamides can be weak. researchgate.net

A significant application is Surface-Enhanced Raman Spectroscopy (SERS), which can dramatically amplify the Raman signal by adsorbing the molecule onto a nanostructured metal surface. clinmedjournals.org SERS could be employed for trace-level detection and to obtain more detailed structural information by observing enhancement of specific vibrational modes due to their proximity and orientation to the metal surface. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides unparalleled information about the solid-state structure of a crystalline material, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Growing a suitable single crystal of this compound allows for analysis by Single Crystal X-ray Diffraction (SC-XRD), the gold standard for determining the absolute three-dimensional structure of a molecule. dntb.gov.ua This technique can unambiguously confirm the connectivity established by NMR and vibrational spectroscopy.

The analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths and angles for the pyrimidine ring, the sulfonamide group, and the methoxy substituent.

Conformation: The dihedral angles defining the orientation of the sulfonamide and methoxy groups relative to the pyrimidine ring.

Crystal Packing: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the sulfonamide N-H and S=O groups) and π-π stacking of the pyrimidine rings. The study of crystal structures is fundamental to understanding the properties of sulfonamides. researchgate.netnih.govresearchgate.net

Table 3: Hypothetical Single Crystal XRD Data for this compound Note: This table presents the type of data obtained from an SC-XRD experiment, not actual experimental data.

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pna2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell) Integer value (e.g., 4)
Key Bond Lengths (Å) C-S, S-O, S-N, C-O, C-N
Key Bond Angles (°) O-S-O, C-S-N, C-O-C

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. icdd.com By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystalline lattice, PXRD provides a unique fingerprint of the compound's specific crystalline form or polymorph. americanpharmaceuticalreview.com This information is crucial for identifying the phase purity of a sample and ensuring consistency in solid-state properties. icdd.com

The diffraction pattern is generated by constructive interference of monochromatic X-rays with the crystalline sample, following Bragg's Law (nλ = 2d sinθ). The resulting diffractogram plots the intensity of the diffracted X-rays against the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes (d-spacing) within the crystal structure. researchgate.net

While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of related sulfonamide-containing compounds demonstrates the utility of this technique. For instance, PXRD studies on silver complexes of sulfameter, a compound also featuring a pyrimidine ring and a sulfonamide group, were successfully used to solve its crystal structure using the Rietveld method. researchgate.net Such studies confirm the arrangement of molecules within the crystal lattice and identify coordination modes. researchgate.net For a new crystalline phase of this compound, PXRD would be the primary tool for its identification and to distinguish it from any potential amorphous content or other polymorphic forms. americanpharmaceuticalreview.com

Illustrative PXRD Data for a Crystalline Powder

This table represents typical data obtained from a PXRD experiment and is for illustrative purposes only.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.8245
21.14.21100
25.83.4560
29.33.0530

Thermal Analysis Methods (e.g., TGA) for Solid-State Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for probing the solid-state behavior and stability of a compound as a function of temperature. americanpharmaceuticalreview.com

TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides critical information about the thermal stability, decomposition temperatures, and the presence of volatile components like water or solvents within the crystal lattice. jscimedcentral.com For example, the TGA curve of a hydrated compound would show a distinct mass loss step corresponding to the dehydration process at a specific temperature range. jscimedcentral.com Subsequent mass loss events at higher temperatures typically correspond to the thermal decomposition of the molecule itself.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and polymorphic transitions. americanpharmaceuticalreview.com For this compound, DSC would be used to determine its melting point and enthalpy of fusion, key indicators of purity and crystal lattice energy. The combination of TGA and DSC provides a comprehensive thermal profile, which is vital for understanding the material's stability under various processing and storage conditions. google.com

Illustrative TGA Data and Interpretation

This table illustrates how TGA data for a hypothetical compound might be presented.

Temperature Range (°C)Mass Loss (%)Associated Event
50-1205.0%Loss of adsorbed/bound water
220-30035.2%Decomposition of pyrimidine moiety
300-45045.8%Decomposition of sulfonamide group and fragmentation
>450-Formation of stable residue

Specialized Characterization Techniques (e.g., UV-Vis Spectroscopy, Conductivity Measurements)

Beyond structural and thermal analysis, specialized techniques like UV-Visible (UV-Vis) spectroscopy and conductivity measurements offer further insight into the electronic properties and behavior of this compound.

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These absorptions are characteristic of the chromophores within the molecule. niscpr.res.in For this compound, the pyrimidine ring and the benzene (B151609) ring of the sulfonamide group are expected to be the primary chromophores, exhibiting characteristic π-π* transitions. emerald.comgoogle.com The solvent used can influence the λmax values, and such studies can provide information on solute-solvent interactions.

Conductivity Measurements are particularly useful for characterizing metal complexes or salts of a compound. These measurements determine the molar conductivity of a solution, which indicates whether the substance behaves as an electrolyte or a non-electrolyte. researchgate.net For example, when studying metal complexes of sulfonamides, conductivity measurements in a solvent like DMSO or DMF can confirm whether the ligands are coordinated to the metal ion or exist as free ions in solution. researchgate.netresearchgate.net For this compound itself, conductivity would be low, but for its potential salt or complex forms, this measurement would be crucial for structural elucidation.

Illustrative Spectroscopic and Conductivity Data

This table provides example data for related sulfonamide compounds to illustrate the application of these techniques.

TechniqueCompound/ComplexSolventResult
UV-Vis Spectroscopy Sulfonamide DerivativeMethanolλmax at 275 nm
Conductivity [Ag(Sulfameter)] ComplexDMSONon-electrolyte behavior

Biological Activity and Mechanistic Investigations of 2 Methoxypyrimidine 5 Sulfonamide and Its Analogues

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isozyme Inhibition

The sulfonamide group (SO2NH2) is a key pharmacophore responsible for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. nih.govsemanticscholar.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibitory action of sulfonamides is achieved through the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion within the enzyme's active site. nih.gov

Different CA isozymes are distributed throughout the body, with some being cytosolic (CA I, II), membrane-bound (CA IV, IX, XII, XIV), or mitochondrial (CA VA, VB). semanticscholar.orgmdpi.com The inhibition of specific isoforms is a key area of research. For instance, tumor-associated isozymes like CA IX and CA XII are of particular interest as therapeutic targets. semanticscholar.orgmdpi.com Studies on various sulfonamide derivatives have demonstrated a wide range of inhibitory activities and selectivity profiles against different CA isozymes. For example, some five-membered heterocyclic sulfonamides have shown significant inhibitory activity against CA I, CA II, and the tumor-associated CA IX. mdpi.com Similarly, chromene-based sulfonamides have been investigated for their inhibitory potential against cytosolic hCA I, hCA II, and transmembrane hCA IX and XII. mdpi.com The development of isoform-selective inhibitors is a major goal to minimize off-target effects. semanticscholar.org

Kinase Inhibition Profiles

Kinases are a large family of enzymes that play a central role in cell signaling and are implicated in numerous diseases. Small molecule kinase inhibitors are classified into several types based on their binding mode to the enzyme. nih.gov These include inhibitors that bind to the active or inactive conformations of the kinase, as well as allosteric and covalent inhibitors. nih.gov

Derivatives of 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are considered promising targets for antimalarial drug development. acs.org The substitution at the 5-position of the pyrimidine (B1678525) ring has been shown to influence the selectivity of these compounds for their kinase targets. acs.org Furthermore, 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to exhibit anticancer activity through the significant inhibition of Cyclin-Dependent Kinase 2A (CDK2A). nih.gov Molecular docking studies have supported the binding of these compounds to CDK2A, leading to cell cycle arrest. nih.gov

Dual Enzyme Inhibition Strategies

Targeting multiple enzymes simultaneously can offer a more effective therapeutic approach, particularly in complex diseases like inflammation. nih.gov One such strategy involves the dual inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). nih.govnih.govfrontiersin.org These enzymes are involved in the biosynthesis of pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes, respectively. nih.govnih.gov

A series of dihydropyrimidine/sulfonamide hybrids have been developed and evaluated as dual mPGES-1/5-LOX inhibitors. nih.govfrontiersin.org Several of these compounds demonstrated potent inhibitory activity against both enzymes. nih.govfrontiersin.org For instance, one of the most potent dual inhibitors exhibited IC50 values of 0.92 µM for mPGES-1 and 1.98 µM for 5-LOX. nih.govfrontiersin.org This dual inhibition leads to a reduction in the levels of pro-inflammatory cytokines such as PGE2, TNF-α, and IL-6. nih.govfrontiersin.org

Table 1: Dual mPGES-1/5-LOX Inhibitory Activity of Dihydropyrimidine/Sulfonamide Hybrids This table is interactive. You can sort and filter the data.

Compound mPGES-1 IC50 (µM) 5-LOX IC50 (µM)
3c - -
3e - -
3j 0.92 1.98

Data represents the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates greater potency. Data for compounds 3c and 3e are noted as effective but specific IC50 values were not provided in the source material.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Several studies have explored the potential of pyrimidine-based compounds as AChE inhibitors. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated for their AChE inhibitory activity. nih.gov One compound from this series, 10q, demonstrated potent inhibition of AChE with an IC50 value of 0.88 µM, which was more effective than the reference drug Huperzine-A. nih.gov Molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Additionally, other heterocyclic scaffolds, such as those bearing a (pyridin-2-yl)tetrazole moiety, have also shown inhibitory activity against AChE. vnu.edu.vn

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzyme Modulation

Thiamine diphosphate (ThDP) is an essential cofactor for a wide range of enzymes involved in crucial metabolic pathways. nih.gov These enzymes catalyze various reactions, including the cleavage and formation of carbon-carbon bonds. nih.govmdpi.com The natural product bacimethrin (B1211710) (4-amino-5-hydroxymethyl-2-methoxypyrimidine) is an antagonist of thiamine and can be converted in vivo to 2′-methoxythiamin diphosphate (MeOThDP). nih.gov

The effect of MeOThDP has been studied on several ThDP-dependent enzymes. nih.gov While MeOThDP can bind to the active sites of these enzymes, its functional competence varies. For instance, it showed modest activity with E. coli pyruvate (B1213749) dehydrogenase complex (PDHc) and 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS), but remarkably strong activity (up to 75%) with human PDHc. nih.gov However, it did not functionally substitute for ThDP in either human or E. coli 2-oxoglutarate dehydrogenase complex (OGDHc). nih.gov The unique 2′-methoxy group of MeOThDP can cause a steric clash with a critical glutamate (B1630785) residue in some bacterial enzymes, leading to selective inhibition. researchgate.net

Cellular Pathway Modulation

The pyrimidine sulfonamide scaffold is a key structural motif in a variety of biologically active compounds. Analogues of 2-Methoxypyrimidine-5-sulfonamide have been the subject of extensive research, revealing their capacity to modulate critical cellular pathways implicated in various diseases. These investigations have shed light on mechanisms ranging from the disruption of cell division to the modulation of immune responses.

Cell Cycle Arrest Mechanisms

Derivatives of pyrimidine and sulfonamide have been shown to exert potent antiproliferative effects by interfering with the cell cycle. While research specifically on this compound is limited, numerous studies on its analogues demonstrate a common ability to induce cell cycle arrest, a critical mechanism for their anticancer activity.

For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been found to induce cell cycle arrest at both the G2/M and S phases in human colon and breast cancer cell lines. jst.go.jp This blockage of cell cycle progression is often accompanied by an increase in the pre-G1 cell population, which is indicative of apoptosis. jst.go.jp Similarly, other pyrimidine derivatives have been reported to cause cell cycle arrest in the G0/G1 phase or the G2/M phase, depending on the specific analogue and the cancer cell line being studied. nih.govarabjchem.org The induction of G2/M phase arrest by some pyridine (B92270) derivatives, structurally related to pyrimidines, has been linked to their ability to inhibit tubulin polymerization. arabjchem.org

The mechanism often involves the modulation of key regulatory proteins. For example, some pyrimidine-containing compounds can arrest the cell cycle in the G1/S phase or the G2/M phase in MCF-7 breast cancer cells. researchgate.net The underlying principle for this activity is the structural similarity of the pyrimidine core to the nucleotides of DNA and RNA, allowing these compounds to interfere with essential cellular processes. researchgate.net

Table 1: Effect of Pyrimidine Analogues on Cell Cycle Progression

Compound Class Cell Line(s) Observed Effect Reference
Hexahydrocyclooctathieno[2,3-d]pyrimidines HCT116, MCF7 G2/M and S phase arrest jst.go.jp
Pyrrolo[2,3-d]pyrimidine Derivatives A549 G0/G1 phase arrest nih.gov
Pyrazolo[3,4-b]pyridine Derivatives HeLa G2/M phase arrest arabjchem.org
Fused Chromenopyrimidines MCF-7 Cell cycle arrest mdpi.com
General Pyrimidine Derivatives MCF-7 G1/S and G2/M phase arrest researchgate.net

Tubulin Polymerization Inhibition

A significant mechanism through which pyrimidine sulfonamide analogues exhibit anticancer activity is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis.

Several novel sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.govnih.gov These compounds often act on the colchicine (B1669291) binding site of tubulin, preventing its assembly into microtubules. mdpi.comnih.gov For example, a series of novel quinoline (B57606) sulfonamide derivatives were found to have tubulin polymerization inhibitory activity, with the most active compound showing an IC50 value of 6.74 μM. mdpi.com Another study on sulfanilamide-1,2,3-triazole hybrids identified a compound with a tubulin polymerization inhibitory IC50 of 2.41 μM. nih.gov

The general structure of these inhibitors often includes features like the 3,4,5-trimethoxyphenyl ring, which is considered important for high potency. nih.gov The replacement of chemically unstable features of known tubulin inhibitors (like the olefin bond in Combretastatin A-4) with a more stable sulfonamide bridge has proven to be a successful strategy in developing new, potent agents. nih.gov These microtubule-destabilizing sulfonamides cause a clear disruption of the microtubule network, leading to mitotic catastrophe and subsequent apoptosis. nih.gov

Table 2: Tubulin Polymerization Inhibition by Sulfonamide Analogues

Compound Class Inhibition (IC50) Reference
Quinoline Sulfonamide Derivative (D13) 6.74 μM mdpi.com
Sulfanilamide-1,2,3-triazole Hybrid (11f) 2.41 μM nih.gov

Perturbation of Cellular Homeostasis (e.g., Fe-homeostasis)

The disruption of metal homeostasis is an emerging mechanism of action for various therapeutic agents. Both pyrimidine and sulfonamide moieties have been implicated in the chelation of essential metal ions, thereby perturbing cellular functions that depend on these metals.

Iron is a critical element for the growth and survival of most organisms, including pathogenic bacteria and cancer cells. nih.gov The ability to sequester iron can therefore be a powerful therapeutic strategy. A pyridine-3-sulfonamide (B1584339) derivative containing a catechol moiety was identified as having iron-chelating activity, which was crucial for its ability to attenuate the virulence of P. aeruginosa. nih.gov This compound was effective at chelating both iron (II) and iron (III). nih.gov

Studies on other pyrimidine and pyridine derivatives have also demonstrated their ability to chelate metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. acs.org The chelating activity is often attributed to the presence of two adjacent nitrogen atoms within the pyrimidine or pyridine ring. acs.org In some cases, phenolic groups on the molecule can also participate in forming the metal complex. acs.org The chelation of iron is a known strategy to induce hypoxia-like conditions in cells, as iron is essential for oxygen transport. plos.org Furthermore, iron chelation can synergize with classic chemotherapy drugs like the pyrimidine analog 5-Fluorouracil to enhance anticancer effects. thno.org

Table 3: Metal Chelation by Pyrimidine and Sulfonamide Analogues

Compound Class Metal Ions Chelated Key Structural Feature Reference
Pyridine-3-sulfonamide derivative (4a) Fe(II), Fe(III) Catechol moiety nih.gov
Pyrimidine and Pyridine diamine derivatives Fe³⁺, Cu²⁺, Zn²⁺ Adjacent nitrogen atoms in the ring, phenolic portion acs.org
Pyrido[3,2-d]pyrimidines Fe²⁺ Additional ring nitrogen rsc.org

Chemokine Receptor Modulation

Pyrimidine sulfonamide derivatives have been identified as potent modulators of chemokine receptors. google.comwipo.int These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in immune and inflammatory responses, making them attractive targets for drug development in diseases like asthma, rheumatoid arthritis, and cancer. google.compsu.edu

The mechanism of action often involves allosteric modulation. nih.gov Small molecule antagonists based on a sulfonamide derivative have been shown to bind to an intracellular allosteric site on the chemokine receptor. nih.gov This binding stabilizes an inactive conformation of the receptor, preventing it from initiating downstream signaling cascades upon binding of its natural chemokine ligands. nih.gov A conserved motif between transmembrane helix 7 (TM7) and helix 8 appears to be a key interaction site for these intracellular modulators. nih.gov

Specifically, pyrimidine-based compounds have been developed as antagonists for CCR4, a chemokine receptor implicated in inflammatory diseases and cancer. psu.edu These antagonists can effectively inhibit the migration of CCR4-positive cells. psu.edu The development of pyrimidine sulfonamides as chemokine receptor modulators represents a significant area of therapeutic research. google.comwipo.int

In Vitro Activity against Specific Biological Targets (Mechanistic Focus)

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The sulfonamide scaffold is a cornerstone in the development of novel agents to combat antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govtandfonline.comtandfonline.com While the classical mechanism of action for sulfonamides is the inhibition of the folate biosynthetic pathway, newer derivatives have shown a variety of mechanisms. nih.govtandfonline.comtandfonline.com

The traditional target for sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. msdvetmanual.com By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), they halt bacterial growth. msdvetmanual.com However, resistance can emerge. Newer sulfonamide derivatives have been shown to overcome this resistance and can be bactericidal. tandfonline.comtandfonline.com

Other confirmed mechanisms of action for sulfonamide derivatives against S. aureus include:

Inhibition of Peptidoglycan Formation : Some sulfonamides can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death. tandfonline.com

Inhibition of Serine/Threonine Kinase (Stk1/PknB) : This inhibition can increase the susceptibility of MRSA to β-lactam antibiotics, effectively reversing acquired resistance. tandfonline.com

Dual-Target Inhibition : Phenyltriazole-sulfonamide conjugates have been designed to target both DHPS and penicillin-binding protein 2a (PBP2a), the enzyme that confers methicillin (B1676495) resistance. rsc.org This dual-target strategy is a promising approach to combat MRSA infections. rsc.org

Studies have shown that introducing certain chemical groups, such as an electron-withdrawing group on the benzene (B151609) ring of a sulfonamide, can significantly increase the antimicrobial activity against MRSA. scispace.com

Table 4: Anti-MRSA Activity of Sulfonamide Analogues

Compound Class Mechanism of Action Target(s) Reference(s)
Classical Sulfonamides Inhibition of folate synthesis Dihydropteroate synthase (DHPS) msdvetmanual.com
Various Sulfonamide Derivatives Inhibition of peptidoglycan synthesis MurB, MurD, MurE tandfonline.com
Various Sulfonamide Derivatives Increased susceptibility to β-lactams Serine/threonine kinase (Stk1/PknB) tandfonline.com
Phenyltriazole-sulfonamide conjugates Dual inhibition DHPS and PBP2a rsc.org

Anti-Neoplastic Activity in Cell Lines

Pyrimidine-sulfonamide hybrids have emerged as a promising class of compounds in cancer research, with demonstrated potential to act on various targets within cancer cells. tandfonline.com The hybridization of pyrimidine and sulfonamide moieties is considered a strategic approach to developing novel and effective anticancer candidates. tandfonline.com These hybrids have shown the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), cause cell cycle arrest, and impede migration, invasion, and metastasis. nih.gov

The mechanisms underlying the anti-neoplastic activity of these compounds are multifaceted. One key mechanism involves the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes. tandfonline.comnih.gov For instance, a thioether-containing pyrimidine-sulfonamide hybrid has been shown to be a potent inhibitor of CA II. nih.gov Another significant mechanism is the disruption of the heat shock protein 90 (Hsp90)-cell division cycle 37 (Cdc37) protein-protein interaction. nih.gov By directly binding to this complex, certain hybrids can lead to the downregulation of Hsp90's kinase clients, which are crucial for cancer cell survival and proliferation, ultimately causing cell cycle arrest in the G0-G1 phase. nih.gov

Furthermore, some pyrimidine-sulfonamide derivatives have been found to induce cell cycle arrest at different phases. For example, one hybrid was observed to cause cell cycle arrest at the S phase, while another induced arrest in the G2/M phase, accompanied by a significant accumulation of cells in the pre-G1 phase, indicative of late apoptosis and necrotic cell death. nih.gov The induction of apoptosis is a common outcome, with some hybrids shown to trigger this process and inhibit colony formation and cell migration in colon cancer cells. nih.gov

It is noteworthy that the structural features of these hybrids play a crucial role in their activity. For example, the presence of a piperidinyl ring at the C-2 position of the pyrimidine moiety and the inclusion of hydrogen-bond donors like carboxylic acid and hydroximic acid have been shown to enhance anti-proliferative activity. nih.gov

Table 1: Investigated Anti-Neoplastic Mechanisms of Pyrimidine-Sulfonamide Analogues

Compound/Analogue Cell Line(s) Mechanism of Action
Pyrimidine-sulfonamide hybrid 1a HCT-116 (colon cancer) Blocks Hsp90-Cdc37 protein-protein interaction, downregulates kinase clients of Hsp90, causes G0-G1 phase cell cycle arrest. nih.gov
Thioether-containing pyrimidine-sulfonamide hybrid 17 MDA-MB-231, MCF-7, T-47D (breast cancer) Inhibits carbonic anhydrase II (CA II), causes G2/M phase cell cycle arrest, induces late apoptosis and necrotic cell death. nih.gov
Pyrimidine-sulfonamide hybrid PS14 HeLa, HCT-116, A549, HepG2 Causes S phase cell cycle arrest and induces apoptosis. nih.gov
Pyrimidine-sulfonamide hybrid 3a HCT-116 (colon cancer) Inhibits colony formation and cell migration, induces apoptosis. nih.gov
Pyrrolo[2,3-d]pyrimidin-4-one derivative CHP-212 Inhibits USP7, leading to p53 and p21 accumulation, G1 phase cell cycle arrest, and apoptosis. ijrpr.com
Pyrido[2,3-d]pyrimidine-4(3H)-one derivative PC-3 Inhibits EGFRWT and EGFRT790M, induces pre-G1 phase cell cycle arrest and apoptosis, increases caspase-3 levels. ijrpr.com

Antiviral Activity

Derivatives of pyrimidine-sulfonamide have demonstrated notable potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HIV, certain thiophene[3,2-d]pyrimidine derivatives, which incorporate a sulfonamide group, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to the NNRTI binding pocket of the HIV-1 reverse transcriptase, an enzyme critical for viral replication. nih.gov The tetrahedral structure of the sulfonamide moiety is believed to be advantageous for forming hydrogen bonds with amino acid residues within this binding pocket. nih.gov Some of these sulfonamide-containing compounds have exhibited single-digit nanomolar inhibitory activity against wild-type HIV-1 and have also shown effectiveness against certain drug-resistant mutant strains. nih.govnih.gov

Regarding HCV, the NS3/4A protease is a well-established target for antiviral therapy. nih.gov Novel HCV NS3/4A protease inhibitors have been developed based on a P2 pyrimidinyloxyphenylglycine combined with an aryl acyl sulfonamide functionality in the P1 position. nih.gov Some of these inhibitors have demonstrated nanomolar potency. nih.gov Additionally, research has explored the replacement of the P2-P3 amide bond with a sulfonamide in macrocyclic HCV NS3 protease inhibitors, which has shown good inhibitory potency. nih.gov

Table 2: Antiviral Mechanisms of Pyrimidine-Sulfonamide Analogues

Virus Target Mechanism of Inhibition
HIV-1 Reverse Transcriptase (NNRTI) Binds to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, inhibiting viral replication. nih.govnih.gov
Hepatitis C Virus (HCV) NS3/4A Protease Acts as a protease inhibitor, preventing the processing of the viral polyprotein. nih.govnih.gov

Antifungal Activity

Pyrimidine derivatives, including those with sulfonamide moieties, have been investigated for their antifungal properties. mdpi.comfrontiersin.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential fungal enzymes.

One specific target identified is acetohydroxyacid synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthesis pathway. acs.org Deletion of the gene for AHAS in Candida albicans has been shown to attenuate its virulence, making this enzyme an attractive target for antifungal drug development. acs.org Certain sulfonylureas, which are structurally related to sulfonamides, have been shown to be potent inhibitors of C. albicans AHAS and possess antifungal activity. acs.org A strong correlation has been observed between the inhibitory activity of these compounds against AHAS and their fungicidal activity, supporting the hypothesis that AHAS is their primary cellular target. acs.org

Additionally, some pyrimidine derivatives have shown broad-spectrum antifungal activity against various plant fungal pathogens. frontiersin.org While the exact mechanisms for all derivatives are not fully elucidated, the structural features of the compounds, such as the position of substituent groups on the benzene ring, significantly influence their antifungal activities. frontiersin.org

Table 3: Antifungal Mechanisms of Pyrimidine-Sulfonamide Analogues

Fungal Species Target/Mechanism
Candida albicans Inhibition of acetohydroxyacid synthase (AHAS) acs.org
Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea Varies based on compound structure frontiersin.org

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of pyrimidine-sulfonamide derivatives are primarily attributed to their ability to modulate key inflammatory pathways. A central mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins (B1171923) like PGE2, key mediators of inflammation. nih.gov By suppressing COX-2 activity, these compounds can effectively reduce PGE2 levels. nih.govdovepress.com

Furthermore, some pyrimidine-sulfonamide hybrids have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.netfrontiersin.org The inhibition of these cytokines can significantly dampen the inflammatory response. nih.gov Certain derivatives have demonstrated potent inhibitory activity against both TNF-α and IL-6, with some compounds showing efficacy comparable to or even exceeding that of standard anti-inflammatory drugs like dexamethasone (B1670325) in in-vitro assays. nih.govresearchgate.net

The anti-inflammatory effects are also linked to the dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org This dual inhibition offers a broader anti-inflammatory profile.

Table 4: Anti-Inflammatory Mechanisms of Pyrimidine-Sulfonamide Analogues

Target/Mediator Mechanism of Action
Cyclooxygenase-2 (COX-2) Inhibition of enzyme activity, leading to reduced prostaglandin E2 (PGE2) synthesis. nih.govdovepress.com
Tumor Necrosis Factor-alpha (TNF-α) Inhibition of production. nih.govresearchgate.netfrontiersin.org
Interleukin-6 (IL-6) Inhibition of production. nih.govresearchgate.netfrontiersin.org
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition of enzyme activity. frontiersin.org
5-Lipoxygenase (5-LOX) Inhibition of enzyme activity. frontiersin.org

Antiangiogenic Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiangiogenic effects, which are likely linked to their anti-inflammatory properties, specifically the inhibition of cyclooxygenase-2 (COX-2). nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth. The inhibition of COX-2 can lead to a reduction in the production of pro-angiogenic factors, thereby impeding the formation of new blood vessels. nih.gov In preclinical models, a pyrazolo[3,4-d]pyrimidine derivative has been shown to significantly reduce angiogenesis in a murine air pouch granuloma model. nih.gov

Antitubercular Research

The emergence of drug-resistant tuberculosis (TB) has necessitated the development of new antitubercular agents. mdpi.com Pyrimidine-sulfonamide derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov The mechanism of action of sulfonamides in this context often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov By competing with the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt this essential metabolic pathway. nih.gov

Some imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, which can be considered analogues, have shown moderate to good antitubercular activity against Mycobacterium tuberculosis. scirp.org The presence of both the imidazo[1,2-a]pyridine (B132010) and carboxamide moieties is thought to interfere with cell mitosis, thereby halting bacterial growth. scirp.org Additionally, some isatin-pyrimidine hybrids have exhibited significant inhibitory activity against both sensitive and drug-resistant strains of M. tuberculosis. mdpi.com

Structure Activity Relationship Sar Studies of 2 Methoxypyrimidine 5 Sulfonamide Derivatives

Impact of Substitution Patterns on Biological Activity

The introduction of various functional groups at different positions of the 2-methoxypyrimidine-5-sulfonamide core has profound effects on the molecule's interaction with biological targets.

The sulfonamide group is a key pharmacophore, and its modification is a primary strategy for modulating biological activity. The nitrogen atom of the sulfonamide can be substituted with a wide range of alkyl, aryl, and heteroaryl groups to fine-tune the compound's properties.

Research has shown that N-substitution is a critical determinant of activity. For instance, the reaction of a sulfonyl chloride precursor, such as 2-thiouracil-5-sulfonylchloride, with various aromatic and heterocyclic amines yields a diverse library of sulfonamide derivatives. nih.gov In one study, incorporating amide substituents at this position was found to be beneficial for ligand-receptor interactions. nih.gov The nature of the appended ring system is also pivotal. The introduction of specific heterocyclic moieties, such as methyl thiadiazole or benzopyrazole, has been shown to yield compounds with interesting cytotoxic activity against cancer cell lines. jst.go.jp

Systematic evaluation of novel arylsulfonamide derivatives has demonstrated that certain substitutions lead to significant cytotoxic activity. nih.gov For example, the synthesis of a series of N-heterocyclic sulfonamides containing bicyclic terpenoid moieties has been explored for developing inhibitors against viral infections. mdpi.com

Table 1: Impact of Sulfonamide Moiety Modifications on Cytotoxic Activity

Parent ScaffoldSulfonamide SubstituentObserved ActivityReference
3,4-DimethoxyphenylMethyl thiadiazoleInteresting activity against HepG2 and Daoy cells jst.go.jp
3,4-DimethoxyphenylBenzopyrazoleInteresting activity against HepG2 and Daoy cells jst.go.jp
Aryl-carboxamideCarbazoleHigh inhibitory activity against A875, HepG2, and MARC145 cell lines nih.gov
2-Thiouracil (B1096)Various aromatic/heterocyclic aminesInvestigated for anti-bacterial, anti-fungal, and anti-tumor effects nih.gov

The position of the methoxy (B1213986) group and the presence of other functional groups on the pyrimidine (B1678525) ring are critical. Molecular modeling studies on the effect of substitution at the C5 position of the pyrimidine ring of dUMP (a related pyrimidine derivative) showed that while binding to its target enzyme, thymidylate synthase, does not significantly change with small substituents, apparent differences in binding are observed in more complex formations. nih.gov This suggests that even seemingly minor changes can alter the interaction with biological partners. nih.gov The introduction of hydrophilic groups at the 2-position of the pyrimidine ring has been observed to reduce affinity for the ET(A) receptor in some antagonist series. researchgate.net Conversely, the presence of hydroxyl (OH) and sulfhydryl (SH) groups on a 2-thiouracil ring can counteract the deactivating effect of the ring nitrogens, facilitating electrophilic substitution at the 5-position. mdpi.com

The concept of moving away from flat, two-dimensional structures towards more three-dimensional conformations is a key trend in medicinal chemistry, often referred to as "escaping from flatland". whiterose.ac.uk Incorporating conformationally restricted bicyclic scaffolds can provide access to untapped areas of chemical space and improve physicochemical properties like solubility. whiterose.ac.uk The length and nature of linking chains are also important; for instance, studies on endothelin receptor antagonists have explored the effects of introducing unsaturated side chains at the C6 position of the pyrimidine core. researchgate.net

Role of Hydrogen Bonding and Lipophilicity in Ligand-Target Interactions

The interplay between hydrogen bonding and lipophilicity is fundamental to the interaction of any ligand with its biological target. For sulfonamide-containing molecules, these properties are of particular importance.

The sulfonamide group itself has a dual character; it is a weak hydrogen bond acceptor via its oxygen atoms and also possesses hydrophobic characteristics that can lead to interactions with aliphatic residues in a binding pocket. nih.govresearchgate.net The amide proton of the sulfonamide (SO₂NH) is considered the best hydrogen bond donor. researchgate.net The formation of hydrogen bonds is a primary driver of selectivity in protein-ligand complexes due to their specific geometric requirements. researchgate.net Studies have shown that the strength of these interactions can be influenced by cooperative effects; for example, the formation of an intramolecular hydrogen bond can increase the strength of a subsequent intermolecular hydrogen bond. cam.ac.uk

Stereochemical Considerations and Enantiomeric Effects

When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

For many classes of therapeutic agents, the desired biological activity resides primarily in only one enantiomer, while the other may be inactive or contribute to off-target effects. dokumen.pub Therefore, controlling the stereochemistry during synthesis is a critical aspect of drug design. The use of chiral auxiliaries or catalysts in synthesis can lead to the selective formation of a desired stereoisomer. For example, chiral bisoxazoline ligands have been used to achieve high enantiomeric purity in the synthesis of complex sulfonamide-containing scaffolds. whiterose.ac.uk Likewise, diastereoselective and enantioselective reactions have been developed for synthesizing chiral bicyclic sulfonamide derivatives. mdpi.com Although specific studies on the enantiomeric effects of this compound were not highlighted in the provided research, the principles of stereoselectivity are universally applicable and crucial for optimizing the therapeutic profile of any chiral derivative within this class.

Development of Hybrid Compounds and Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to produce a compound with a multi-target profile, potentially leading to enhanced efficacy, reduced drug resistance, and an improved safety profile. nih.gov

The combination of pyrimidine and sulfonamide moieties is a well-explored hybridization strategy. nih.gov Such hybrids can act on different targets in cancer cells simultaneously. nih.gov For example, quinazoline-sulfonamide hybrids have been developed where both the quinazoline (B50416) and sulfonamide parts were found to be essential for potent antiproliferative activity. nih.gov Another example is a thioether-containing pyrimidine–sulfonamide hybrid that showed excellent activity against breast cancer cell lines. nih.gov

This approach is not limited to cancer therapeutics. Dihydropyrimidine/sulfonamide hybrids have been designed as dual inhibitors of mPGES-1 and 5-LOX for anti-inflammatory applications. frontiersin.org The strategy also extends to combining synthetic pharmacophores with natural product scaffolds, or combining two well-known synthetic scaffolds, such as benzothiazole (B30560) and sulfonamide, to create novel multifunctional agents. dergipark.org.tr

Table 2: Examples of Pyrimidine-Sulfonamide Hybrid Strategies

Hybrid TypePharmacophores CombinedIntended Target/ActivityReference
Anticancer HybridPyrimidine + SulfonamideDual-target anticancer activity nih.gov
Anticancer HybridQuinazoline + SulfonamidePotent antiproliferative activity nih.gov
Anti-inflammatory HybridDihydropyrimidine + SulfonamideDual mPGES-1/5-LOX inhibition frontiersin.org
Multifunctional HybridBenzothiazole + SulfonamideModulation of multiple disease targets dergipark.org.tr

Identification of Key Pharmacophoric Features for Desired Activities

The structure-activity relationship (SAR) of this compound derivatives is a critical area of research aimed at optimizing their therapeutic potential for various biological targets, including kinases and other enzymes implicated in diseases like cancer. The pharmacophoric features of these compounds, which are the essential spatial and electronic characteristics required for biological activity, are primarily dictated by the interplay of the pyrimidine ring, the 2-methoxy group, and the 5-sulfonamide moiety.

The pyrimidine ring itself serves as a crucial scaffold, providing a platform for the attachment of various functional groups that can interact with biological targets. mdpi.comscispace.com The nitrogen atoms within the pyrimidine ring are electron-withdrawing, which influences the electronic properties of the entire molecule and its potential for hydrogen bonding. scispace.com The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack and key points for substitution to modulate activity. scispace.com

The sulfonamide group is a vital pharmacophoric element, often involved in critical hydrogen bonding interactions with target proteins. rsc.org This group can act as a hydrogen bond donor, which is a common feature in the binding of many enzyme inhibitors. rsc.org The acidic nature of the sulfonamide proton also plays a role in its biological interactions. rsc.org

The 2-methoxy group on the pyrimidine ring is another key determinant of activity. This group can influence the molecule's metabolic stability, potentially reducing degradation compared to hydroxyl analogs. vulcanchem.com The position and nature of substituents like the methoxy group are known to be favorable for certain biological activities. For instance, in some anticancer pyrimidine-sulfonamide hybrids, the presence of a methoxy group on an associated phenyl ring was found to be beneficial for activity. nih.gov

Detailed research findings have further elucidated the SAR of this class of compounds. In a study of pyrimidine-sulfonamide hybrids as anticancer agents, it was demonstrated that the nature of the substituent at the C-4 position of the pyrimidine ring was critical for high activity. Replacement of a phenyl ring at this position with a methyl group led to a significant loss of antiproliferative activity. nih.gov

Furthermore, research on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels revealed that substitutions on an aryl ring attached to the core structure significantly impacted potency. For example, chloro and trifluoromethyl substitutions at specific positions improved activity, while methoxy and methyl substitutions did not show superiority over the initial hit compound. mdpi.com This underscores the subtle electronic and steric effects that govern the interaction of these molecules with their targets.

The following table summarizes the impact of various substitutions on the activity of pyrimidine-sulfonamide derivatives based on findings from different research studies.

Compound Class Substitution/Modification Effect on Activity Target/Assay Reference
Pyrimidine-sulfonamide hybridsReplacement of C-4 phenyl with methylSignificant loss of activityAntiproliferative (Capan-1, DND-41, HL-60, Z138 cancer cell lines) nih.gov
Pyrimidine-sulfonamide hybridsMethoxy group on a C-4 phenyl ringFavorable for activityAntiproliferative (MDA-MB-468, MDA-MB-231, MCF-7 breast cancer cell lines) nih.gov
2-Aryloxy-N-(pyrimidin-5-yl)acetamides2-chloro or 4-chloro on aryloxy ringImproved potencySLACK potassium channel inhibition mdpi.com
2-Aryloxy-N-(pyrimidin-5-yl)acetamides2-methoxy or 4-methoxy on aryloxy ringNo improvement in potencySLACK potassium channel inhibition mdpi.com
Pyrimidine-sulfonamide analoguesPresence of specific molecular fingerprintsCorrelated with inhibitory activityBRAF V600E inhibition nih.gov

Derivatives and Analogues of 2 Methoxypyrimidine 5 Sulfonamide

Design and Synthesis of Novel Sulfonamide Derivatives

The synthesis of novel derivatives of 2-Methoxypyrimidine-5-sulfonamide often involves the strategic combination of the pyrimidine-sulfonamide core with other pharmacologically active fragments, a concept known as hybridization. tandfonline.comnih.gov This approach aims to create hybrid molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy. tandfonline.com For instance, researchers have designed and synthesized pyrimidine-sulfonamide hybrids as potential anticancer agents. nih.gov The synthesis of these derivatives can be achieved through various methods, including the condensation of silylated pyrimidine (B1678525) bases with different sulfonyl chlorides. google.com

A common synthetic route involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov The reactivity of the amine can be influenced by the nature of the attached groups. nih.gov For example, 2-thiouracil (B1096) can undergo chlorosulfonation to yield 2-thiouracil-5-sulfonyl chloride, a key intermediate for synthesizing a variety of sulfonamide derivatives. researchgate.netresearchgate.net This intermediate can then be reacted with various amines to introduce diverse functionalities. researchgate.net The design of these novel derivatives is often aided by computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking to predict their biological activity and binding interactions with target proteins. rsc.orgresearchgate.net

The following table provides examples of synthetic strategies for pyrimidine sulfonamide derivatives:

Starting MaterialReagent(s)Product TypeReference
4-acetamidobenzenesulfonyl chloride4,6-dimethylpyrimidin-2-amineSulfamethazine derivative nih.gov
2-thiouracilChlorosulfonic acid2-Thiouracil-5-sulfonyl chloride researchgate.netresearchgate.net
Silylated pyrimidine basesSulfonyl chloridesN-1 sulfonyl pyrimidine derivatives google.com
EnaminoneGuanidine hydrochloride, aromatic aminesPyrimidine-sulfonamide derivatives researchgate.net

Pyrimidine-Sulfonamide Hybrids and Conjugates

The concept of creating hybrid molecules by combining the pyrimidine-sulfonamide scaffold with other chemical entities has proven to be a fruitful strategy in medicinal chemistry. tandfonline.com These hybrids are designed to possess dual or multiple modes of action, potentially overcoming drug resistance and improving therapeutic outcomes. tandfonline.comtandfonline.com

Recent research has focused on the development of pyrimidine-sulfonamide hybrids with anticancer potential. tandfonline.com These hybrids can target various cellular pathways involved in cancer progression. tandfonline.com For example, pyrimidine-sulfonamide hybrids have been designed as selective inhibitors of BRAFV600E, a mutated protein implicated in certain cancers. rsc.orgresearchgate.net The synthesis of these hybrids often involves linking the pyrimidine and sulfonamide moieties through various chemical linkers, allowing for the exploration of structure-activity relationships. nih.gov

Conjugation of pyrimidine sulfonamides with other molecules, such as thiazole (B1198619) and thiazolidine, has also been explored to generate new derivatives with potential antimicrobial activities. These conjugates are synthesized by reacting the starting pyrimidine sulfonamide with appropriate heterocyclic precursors.

Metal Complexes of Sulfonamide Derivatives and their Bioactivity

The sulfonamide group, with its nitrogen and oxygen donor atoms, readily coordinates with metal ions to form stable complexes. researchgate.nettandfonline.com This complexation can significantly modulate the biological activity of the parent sulfonamide drug. researchgate.net Metal complexes of sulfonamide derivatives have been investigated for their antibacterial, antifungal, and anticancer properties. researchgate.nettandfonline.com

The synthesis of these metal complexes typically involves reacting the sulfonamide ligand with a metal salt in a suitable solvent. tandfonline.com The resulting complexes often exhibit different geometries, such as octahedral or square-planar, depending on the metal ion and the ligand. tandfonline.com Characterization of these complexes is carried out using various spectroscopic and analytical techniques, including IR, NMR, and X-ray diffraction. researchgate.nettandfonline.com

The following table summarizes some metal complexes of sulfonamide derivatives and their observed bioactivities:

Sulfonamide LigandMetal Ion(s)Observed BioactivityReference
Isatin (B1672199) derived sulfonamidesCo(II), Cu(II), Ni(II), Zn(II)Antibacterial, antifungal, cytotoxic tandfonline.com
Cyclodiphosph(V)azane sulfonamideFe(III), Ag(I)Insecticidal nih.gov
Sulfadiazine (B1682646) Schiff baseCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Antimicrobial scirp.org
(5-chloro-2-hydroxybenzylidene)aminobenzenesulfonamidesCo, Cu, Zn, Ni, MnAnti-Trypanosoma cruzi rsc.org

Isosteric Replacements and Bioisosterism in Derivative Design

Isosterism and bioisosterism are fundamental concepts in drug design, involving the replacement of a functional group with another that has similar physical or chemical properties, with the aim of enhancing activity, improving pharmacokinetic properties, or reducing toxicity. cambridgemedchemconsulting.comresearchgate.net

In the context of sulfonamide derivatives, the sulfonamide group itself can be considered a bioisostere of a carboxylic acid group. tandfonline.com This replacement can lead to compounds with different acidity, lipophilicity, and metabolic stability. nih.gov For example, replacing a carboxylic acid with a sulfonamide has been shown to increase the efficacy of certain enzyme inhibitors. nih.gov

Within the this compound scaffold, various isosteric replacements can be envisioned. For instance, the methoxy (B1213986) group could be replaced with other small alkyl or halogen groups to probe the steric and electronic requirements for biological activity. The pyrimidine ring itself can be considered an isostere of other heterocyclic systems. The strategic application of bioisosterism can lead to the discovery of novel derivatives with improved drug-like properties. cambridgemedchemconsulting.com A notable example is the replacement of a labile sulfonamide with a gem-dimethylsulfone group, which resulted in improved metabolic stability while maintaining biological activity. nih.gov

Cocrystallization and Solid-State Forms of this compound Related Compounds

The solid-state properties of a compound, such as its crystal form, can have a profound impact on its physical and chemical properties, including solubility and bioavailability. researchgate.net Cocrystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful technique used in crystal engineering to modify these properties. nih.govpsu.edu

Sulfonamides, including those with a pyrimidine ring, are known to be excellent co-crystal formers due to the presence of hydrogen bond donors and acceptors in their structure. researchgate.net They can form robust supramolecular synthons with a variety of coformers, such as carboxylic acids and amides. researchgate.netacs.orgrsc.org The resulting cocrystals can exhibit different crystalline networks and intermolecular interactions compared to the parent compound. acs.org

The crystalline network of sulfonamide derivatives is primarily governed by a variety of non-covalent interactions, with hydrogen bonds playing a crucial role. researchgate.netuomphysics.netnih.gov The sulfonamide group (SO₂NH₂) provides both hydrogen bond donors (the NH₂ protons) and acceptors (the sulfonyl oxygens). nih.gov The pyrimidine ring also contains nitrogen atoms that can act as hydrogen bond acceptors. uomphysics.net

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can have different physical properties, which is of great importance in the pharmaceutical industry. Sulfonamide derivatives are known to exhibit polymorphism. researchgate.netresearchgate.net The different crystal packing arrangements in polymorphs arise from variations in intermolecular interactions and molecular conformations. nih.govresearchgate.net

Isostructurality, on the other hand, describes the phenomenon where different compounds crystallize in very similar structures. acs.orgacs.org This can occur in a series of related compounds where a substituent is systematically varied. For example, the exchange of a chloro group for a methyl group in a series of 2-aminopyrimidine (B69317) derivatives has been shown to result in isostructural cocrystals. acs.org The study of isostructurality can provide insights into the factors that govern crystal packing and can be used to predictably design new crystalline materials with desired properties. acs.orgacs.org While specific studies on the polymorphism and isostructurality of this compound are not extensively reported, the general principles observed for related pyrimidine sulfonamides suggest that this compound and its derivatives are likely to exhibit these phenomena. researchgate.netacs.org

Environmental Fate and Degradation Mechanisms of 2 Methoxypyrimidine 5 Sulfonamide Academic Perspective

Identification of Oxidation Products and Intermediates

The degradation of 2-Methoxypyrimidine-5-sulfonamide results in the formation of various transformation products. Research employing advanced analytical techniques has begun to identify these intermediate compounds, shedding light on the chemical changes that occur during its breakdown.

In a notable study investigating the degradation of sulfameter (B1682505) (SME) using a Fe3O4/peroxodisulfate (PDS) advanced oxidation system, ten new products were identified. nih.govresearchgate.net The primary analytical method for this was liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), a powerful tool for elucidating the structures of unknown compounds in complex mixtures. nih.govresearchgate.net Among the identified intermediates, 2-amino-5-methoxypyrimidine (B19462) (AMP) was definitively confirmed through comparison with a chemical standard. nih.govresearchgate.net

The formation of these products suggests that the degradation process is intricate, involving several reaction types occurring simultaneously. nih.govresearchgate.net These include the oxidation of the amino group and the extrusion of sulfur dioxide (SO2). nih.govresearchgate.net The instability of many of these intermediate products further complicates their analysis. nih.govresearchgate.net

The following table summarizes some of the key oxidation products and intermediates of this compound identified in scientific literature.

Product/Intermediate NameChemical FormulaMolecular Weight ( g/mol )Notes
2-amino-5-methoxypyrimidine (AMP)C₅H₇N₃O125.13Confirmed by standard. nih.govresearchgate.net
Unspecified Oxidation Products--Ten new products were identified in one study, though most were not verified due to a lack of standards. nih.govresearchgate.net

Elucidation of Degradation Pathways (e.g., by Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a key focus in the study of this compound degradation due to their effectiveness in breaking down persistent organic pollutants. These processes generate highly reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), which initiate the degradation of the parent compound.

One of the primary degradation pathways for sulfonamides, including this compound, involves the cleavage of the sulfonamide bond (S-N bond). This is a critical step that breaks the molecule into smaller, often less harmful, constituents. Studies on similar sulfonamides have shown that this can lead to the formation of aminopyrimidine derivatives and sulfanilic acid or its transformation products.

The degradation pathways of this compound are recognized as being highly complex. nih.govresearchgate.net Multiple reactions, such as the oxidation of the amino group and the extrusion of SO2, can occur at the same time. nih.govresearchgate.net The specific pathways and the distribution of final products can be influenced by the type of AOP used and the reaction conditions. For instance, Fenton-like reactions, which utilize iron catalysts and an oxidant like peroxodisulfate, have proven effective in degrading a range of sulfonamides, achieving degradation rates of 95%-99.7%. nih.govresearchgate.net

The general proposed degradation steps for sulfonamides through AOPs include:

Hydroxylation: The addition of hydroxyl groups to the aromatic or pyrimidine (B1678525) rings.

Amine Oxidation: The transformation of the aniline (B41778) amino group.

Sulfonamide Bond Cleavage: The breaking of the S-N bond.

Ring Opening: The cleavage of the pyrimidine or benzene (B151609) rings, leading to smaller aliphatic compounds and eventual mineralization to carbon dioxide, water, and inorganic ions.

Methodologies for Detection and Characterization of Degradation Products

The identification and characterization of the transient and diverse degradation products of this compound require sophisticated analytical methodologies. The low concentrations at which these products often exist in environmental samples necessitate highly sensitive and selective techniques.

The predominant method cited in recent research for this purpose is liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) . nih.govresearchgate.net This technique offers several advantages:

Chromatographic Separation (LC): It separates the complex mixture of the parent compound and its various degradation products before they enter the mass spectrometer. This reduces matrix effects and allows for the individual analysis of each component.

High-Resolution Mass Spectrometry (HRMS): It provides highly accurate mass measurements of the ions, which allows for the determination of the elemental composition of the degradation products. This is a crucial step in identifying unknown compounds.

Tandem Mass Spectrometry (MS/MS): This involves the fragmentation of the selected ions (precursor ions) to produce a characteristic fragmentation pattern (product ions). This pattern provides structural information that helps in the definitive identification of the molecule.

The following table outlines the key methodologies used for the detection and characterization of this compound degradation products.

MethodologyApplicationKey Advantages
Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)Identification and quantification of parent compound and degradation products.High sensitivity, high selectivity, provides structural information for unknown compounds. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV DetectionQuantification of the parent compound and known degradation products (when standards are available).Robust, widely available, suitable for monitoring the disappearance of the parent compound.

While LC-HRMS/MS is the gold standard, other techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection can be used to monitor the degradation kinetics of the parent compound, especially when reference standards for the degradation products are not available. However, for the elucidation of the structures of new and unknown intermediates, the detailed information provided by HRMS/MS is indispensable.

Future Research Directions and Translational Perspectives for 2 Methoxypyrimidine 5 Sulfonamide

Exploration of New Biological Targets and Therapeutic Applications

While direct studies on 2-Methoxypyrimidine-5-sulfonamide are not extensively documented, the constituent moieties suggest several promising avenues for investigation. Pyrimidine-sulfonamide hybrids have emerged as a significant class of compounds with diverse biological activities, particularly in oncology and infectious diseases. tandfonline.com

A primary area of exploration is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. tandfonline.com Specifically, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Numerous pyrimidine (B1678525) derivatives have been investigated as potent VEGFR-2 inhibitors. nih.govekb.egmdpi.com For instance, studies on 4-methoxyphenyl (B3050149) pyrimidine derivatives and other pyrimidine-based compounds have demonstrated significant inhibitory activity against VEGFR-2, with some candidates showing IC50 values in the nanomolar range. nih.govekb.eg The 2-methoxy group on the pyrimidine ring of the subject compound may play a role in its binding affinity and selectivity for such kinase targets. nih.gov The anticancer potential of pyrimidine-sulfonamide hybrids is further supported by their ability to act on multiple targets within cancer cells. tandfonline.com A recent study on pyrimidine sulfonamide derivatives revealed that some compounds exhibited potent antiproliferative activity against various human cancer cell lines, including HeLa, HCT-116, A-549, and HepG2. nih.gov

Another well-established target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many bacteria, fungi, and protozoa. rupahealth.comnih.gov This pathway is absent in mammals, making DHPS an excellent target for antimicrobial agents. nih.gov Sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of folic acid, which is necessary for the production of nucleic acids and certain amino acids. rupahealth.com The emergence of drug resistance, often through mutations in the DHPS enzyme, has limited the use of older sulfa drugs. rupahealth.comnih.gov However, the development of new sulfonamide derivatives, potentially including this compound, could lead to novel antimicrobial agents that are effective against resistant strains. frontiersin.org The pyrimidine moiety itself has also been associated with broad-spectrum antibacterial and antifungal activities. mdpi.combiointerfaceresearch.com

The potential therapeutic applications of this compound could therefore be explored in the following areas:

Oncology: As a VEGFR-2 inhibitor for anti-angiogenic therapy in various cancers.

Infectious Diseases: As an antimicrobial agent targeting DHPS in bacteria, fungi, or protozoa like Plasmodium falciparum (the causative agent of malaria). pnas.org

Inflammatory Diseases: Given that some pyrimidine derivatives exhibit anti-inflammatory properties, this could be another area of investigation. mdpi.com

Table 1: Potential Biological Targets and Therapeutic Applications of Pyrimidine-Sulfonamide Derivatives

Potential TargetTherapeutic AreaRationale/Supporting EvidenceRelevant Citations
VEGFR-2OncologyPyrimidine derivatives are known to be potent inhibitors of VEGFR-2, a key regulator of tumor angiogenesis. The methoxy (B1213986) group may enhance binding. nih.govekb.egmdpi.com
Dihydropteroate Synthase (DHPS)Infectious Diseases (Antibacterial, Antifungal, Antiprotozoal)The sulfonamide moiety is a classic inhibitor of this essential enzyme in the microbial folate pathway. rupahealth.comnih.govfrontiersin.org
Carbonic AnhydrasesOncology, GlaucomaSulfonamides are a well-known class of carbonic anhydrase inhibitors, which are involved in pH regulation in tumors and intraocular pressure. tandfonline.comnih.gov
BRAFV600E Mutant KinaseOncology (Melanoma)Pyrimidine-sulfonamide hybrids have been designed as selective inhibitors of this mutated kinase. rsc.orgrsc.org

Advanced Computational Approaches for Rational Design

The development of novel therapeutic agents from a lead compound like this compound can be significantly accelerated and refined through the use of advanced computational methods. drugbank.com These in silico techniques allow for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its target protein. rjb.ronih.gov For this compound, docking studies could be performed against the crystal structures of potential targets like VEGFR-2, DHPS, or various carbonic anhydrase isoforms. nih.govrjb.ro By analyzing the binding modes, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and propose structural modifications to enhance these interactions. For example, docking studies on sulfonamide derivatives have been used to understand their binding to penicillin-binding proteins and to design novel anticancer therapeutics. rjb.ronih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. nih.govnih.govtandfonline.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity. nih.govtandfonline.com For a series of this compound analogs, 3D-QSAR models could be developed to guide the synthesis of new derivatives with optimized properties. Such studies have been successfully applied to design potent inhibitors for targets like the BRAF V600E mutant and Mycobacterium tuberculosis carbonic anhydrase. nih.govrsc.orgrsc.org

Pharmacophore Modeling involves identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules with the desired activity.

By integrating these computational approaches, researchers can adopt a hypothesis-driven optimization process, moving beyond traditional trial-and-error synthesis. rsc.org This not only saves time and resources but also increases the likelihood of developing a successful drug candidate.

Table 2: Application of Computational Methods in the Design of Sulfonamide Derivatives

Computational MethodApplicationExample from LiteratureRelevant Citations
Molecular DockingPredicting binding modes and affinities to target proteins.Docking of sulfonamide derivatives into the active site of penicillin-binding protein 2X and carbonic anhydrase. rjb.ronih.gov
3D-QSAR (CoMFA/CoMSIA)Correlating 3D structural features with biological activity to guide lead optimization.Development of models for sulfonamide inhibitors of Mycobacterium tuberculosis carbonic anhydrase and isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors. nih.govnih.govtandfonline.com
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of the ligand-protein complex over time.Used in conjunction with docking and 3D-QSAR for designing BRAFV600E inhibitors. rsc.orgrsc.org

Development of Targeted Delivery Systems (mechanistic aspects)

The therapeutic efficacy of a drug can be significantly enhanced, and its side effects reduced, through the use of targeted delivery systems. For a compound like this compound, particularly in applications like anticancer or antimicrobial therapy, developing such systems would be a critical translational step. The focus here is on the mechanistic aspects of how these systems deliver their payload.

Liposomal Delivery Systems: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govacs.org For antimicrobial applications, liposomes offer several advantages. They can fuse with bacterial cell membranes, leading to the direct release of high concentrations of the antibiotic inside the bacterium. frontiersin.orgnih.gov This mechanism can be particularly effective in overcoming certain types of drug resistance. nih.gov Furthermore, liposomes can protect the encapsulated drug from degradation in the bloodstream, prolonging its circulation time and improving its pharmacokinetic profile. nih.govnih.gov The surface of liposomes can also be functionalized with ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues. nih.govacs.org

Nanoparticle-Based Systems: A variety of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles, and metallic nanoparticles, can be used as drug carriers. mdpi.comnih.gov The release of the drug from these nanoparticles can be controlled by several mechanisms:

Diffusion: The drug diffuses out of the nanoparticle matrix.

Erosion: The nanoparticle matrix biodegrades, releasing the encapsulated drug.

Swelling: The nanoparticle swells upon contact with aqueous fluids, leading to drug release.

Stimuli-Responsive Release: The nanoparticles are designed to release their cargo in response to specific stimuli present at the target site, such as changes in pH, temperature, or the presence of certain enzymes. For example, visible-light-triggered release of sulfonamides from metal-organic framework (MOF)/Ag-based nanoparticle composites has been demonstrated. acs.org

For antibacterial applications, nanoparticle-based systems can help overcome challenges like the inefficient delivery of hydrophilic antibiotics and can be designed as "Trojan horses" to bypass bacterial defense mechanisms. nih.gov Chitosan nanoparticles, for instance, have been used to deliver 1,2,3-triazole-sulfonamide hybrids for anti-Toxoplasma therapy, demonstrating the potential of nanoformulations to improve drug delivery and efficacy. mdpi.com

Strategies for Overcoming Resistance Mechanisms (if applicable, e.g., for antimicrobial activity)

A major challenge in antimicrobial chemotherapy is the development of drug resistance. For sulfonamides, the primary mechanisms of resistance are well-characterized and present opportunities for the strategic design of new, more resilient drugs.

The main target of sulfonamides is the enzyme dihydropteroate synthase (DHPS). nih.govoup.com Bacteria develop resistance primarily through two mechanisms:

Mutations in the DHPS gene (folP): Specific point mutations in the active site of the DHPS enzyme can reduce its affinity for sulfonamides while maintaining its ability to bind the natural substrate, p-aminobenzoic acid (pABA). rupahealth.comnih.gov This allows the bacteria to continue synthesizing folic acid even in the presence of the drug.

Acquisition of resistance genes (sul): Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (e.g., sul1, sul2, sul3). rupahealth.comnih.govbiorxiv.org These genes encode for alternative, drug-resistant DHPS enzymes that are insensitive to sulfonamides. nih.govspringernature.com

Strategies to overcome these resistance mechanisms include:

Rational Drug Design: By understanding the structural basis of resistance, new sulfonamide derivatives can be designed to effectively inhibit the mutated or alternative DHPS enzymes. drugbank.comnih.gov Structural and computational studies of resistant DHPS enzymes can reveal new binding pockets or interactions that can be exploited. drugbank.comnih.gov For example, developing inhibitors that target the pterin-binding pocket of DHPS, rather than the pABA-binding site, is a promising strategy. nih.gov

Combination Therapy: Combining sulfonamides with other drugs can create a synergistic effect and reduce the likelihood of resistance. The classic example is the combination of sulfamethoxazole (B1682508) with trimethoprim, which inhibits the next enzyme in the folate pathway, dihydrofolate reductase (DHFR). frontiersin.org This sequential blockade is more difficult for bacteria to overcome.

Targeted Drug Delivery: As mentioned previously, using delivery systems like liposomes or nanoparticles to deliver a high concentration of the drug directly to the site of infection can overwhelm the resistance mechanisms of the bacteria. nih.gov

Future research on this compound as an antimicrobial agent must consider these resistance mechanisms from the outset, incorporating structural biology and computational design to create a more robust therapeutic candidate.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The journey of a compound from a chemical curiosity to a clinical therapeutic is inherently interdisciplinary. The successful development of this compound will depend on robust collaborations between chemical biologists and medicinal chemists. mssm.eduacs.org

Chemical biology focuses on developing and using chemical tools to study and manipulate biological systems. nih.govmonash.edu In the context of this compound, chemical biologists can play a crucial role in:

Target Identification and Validation: Using techniques like chemical proteomics and phenotypic screening to identify the specific cellular targets of this compound and validate their relevance to disease. nih.govresearchgate.net

Elucidating Mechanisms of Action: Developing chemical probes and assays to understand how the compound interacts with its target and modulates cellular pathways. utexas.edu

Understanding Drug Resistance: Investigating the molecular and cellular mechanisms by which resistance to the compound might develop.

Medicinal chemistry , on the other hand, involves the design, synthesis, and optimization of compounds to create new pharmaceuticals. mssm.edu Medicinal chemists would be responsible for:

Lead Optimization: Synthesizing derivatives of this compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mssm.edu

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and evaluating the effects on its biological activity to build a comprehensive understanding of the structural requirements for efficacy. tandfonline.com

Developing Synthetic Routes: Devising efficient and scalable synthetic methods for the lead compound and its analogs. acs.org

The synergy between these two fields is critical. acs.org Chemical biologists provide the biological insights that guide the efforts of medicinal chemists, who in turn provide the optimized molecules needed to further probe the biology. 5-ht.com This collaborative cycle is essential for modern drug discovery and is fostered in academic and industrial research centers that bring together experts from diverse scientific backgrounds. stonybrook.edunovartis.com Establishing such collaborative projects will be paramount to unlocking the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxypyrimidine-5-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, coupling a pyrimidine precursor with a sulfonamide group under controlled conditions. Evidence from related sulfonamide syntheses suggests using continuous flow reactors to enhance yield (≥85%) and purity (≥98%) by minimizing side reactions . Key parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of methoxy (-OCH3) and sulfonamide (-SO2NH2) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm in DMSO-d6 .
  • HPLC : Assesses purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 199.2 for [M+H]+) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Systematic solubility studies under controlled pH and temperature are essential. For example:

  • Use UV-Vis spectroscopy to quantify solubility in solvents like water, ethanol, and dichloromethane.
  • Apply Hansen solubility parameters to predict solvent compatibility.
  • If discrepancies persist (e.g., low solubility in water despite polar groups), consider co-solvents (e.g., PEG-400) or salt formation to enhance solubility .

Q. What strategies mitigate impurity formation during the synthesis of this compound?

  • Methodological Answer :

  • Reaction Optimization : Use catalytic bases (e.g., NaH) to reduce unreacted intermediates.
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at completion.
  • Purification : Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) removes by-products like unsubstituted pyrimidines .

Q. How does the electronic configuration of the pyrimidine ring influence the sulfonamide group’s reactivity?

  • Methodological Answer : The electron-donating methoxy group at the 2-position activates the pyrimidine ring, increasing nucleophilicity at the 5-position. Computational studies (e.g., DFT calculations) can map electron density distribution to predict sites for electrophilic substitution. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What experimental approaches validate the compound’s interaction with biological targets like enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to enzymes (e.g., carbonic anhydrase).
  • Enzymatic Assays : Monitor inhibition kinetics (IC50) using fluorogenic substrates.
  • X-ray Crystallography : Resolves binding modes in enzyme-active sites, as seen in related pyrimidine sulfonamides .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via HPLC.
  • Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm) to assess photo-degradation.
  • pH Stability : Test solubility and integrity in buffers (pH 1–10) to identify degradation-prone conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.